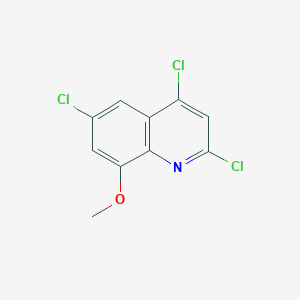

2,4,6-Trichloro-8-methoxyquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H6Cl3NO |

|---|---|

Peso molecular |

262.5 g/mol |

Nombre IUPAC |

2,4,6-trichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6Cl3NO/c1-15-8-3-5(11)2-6-7(12)4-9(13)14-10(6)8/h2-4H,1H3 |

Clave InChI |

IMCKPMMLVNRPJJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC2=C1N=C(C=C2Cl)Cl)Cl |

Origen del producto |

United States |

Synthetic Methodologies for 2,4,6 Trichloro 8 Methoxyquinoline and Its Analogues

General Strategies for Halogenated Quinoline (B57606) Core Construction

The synthesis of halogenated quinolines is a field of continuous development, driven by the quest for more efficient, selective, and environmentally benign methods. nih.govnih.gov These strategies can be broadly categorized into classical approaches and modern transition-metal-catalyzed reactions.

Classical Approaches to Quinoline Synthesis

Historically, the construction of the quinoline ring system has relied on several named reactions, many of which are still in use today, albeit with modifications to improve yields and reaction conditions. jptcp.comresearchgate.netresearchgate.netnih.gov These methods typically involve the condensation of anilines with various carbonyl-containing compounds. jptcp.comresearchgate.net

Some of the most prominent classical methods include:

Skraup Synthesis: This reaction involves the synthesis of quinolines from aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. jptcp.comresearchgate.netslideshare.net

Doebner-von Miller Reaction: This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to produce quinolines. jptcp.comresearchgate.netresearchgate.net

Combes Synthesis: This approach involves the acid-catalyzed condensation of anilines with β-diketones. jptcp.comresearchgate.netslideshare.net

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters leads to the formation of 4-hydroxyquinolines. jptcp.comresearchgate.net

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.netnih.gov

Pfitzinger Reaction: In this synthesis, isatin (B1672199) is condensed with a carbonyl compound to yield quinoline-4-carboxylic acids. researchgate.netnih.gov

While these methods have been instrumental in the development of quinoline chemistry, they often suffer from harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov

Table 1: Overview of Classical Quinoline Syntheses

| Synthesis Name | Reactants | Product Type |

| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines |

| Combes | Aniline, β-Diketone | Substituted Quinolines |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | 4-Hydroxyquinolines |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Substituted Quinolines |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids |

Transition Metal-Catalyzed Cyclization and Annulation Reactions

The advent of transition metal catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. nih.govias.ac.in These methods often involve C-H activation, cross-coupling reactions, and cyclization cascades.

Palladium catalysts are workhorses in modern organic synthesis, and their application in quinoline synthesis is widespread. fao.org

Sonogashira Coupling: This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been employed in the synthesis of various quinoline derivatives. ajouronline.comresearchgate.netblazingprojects.com For instance, the coupling of halogenated quinolines with terminal alkynes provides access to alkynyl-substituted quinolines. ajouronline.comresearchgate.net This methodology has been utilized in the synthesis of alkynylquinoline-5,8-diones, showcasing its utility in constructing complex quinoline scaffolds. ajouronline.comresearchgate.net The use of hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) has been shown to improve the sustainability and efficiency of Sonogashira reactions. rsc.org

Suzuki-Miyaura Coupling: This cross-coupling reaction between an organoboron compound and an organohalide is another powerful tool for functionalizing the quinoline core. fao.orgrsc.org It allows for the introduction of various aryl and vinyl groups onto the quinoline ring system. The use of more sustainable and non-peroxide forming ether solvents has also been explored for this reaction. rsc.org

Ruthenium catalysts have emerged as effective promoters of cycloisomerization and other cyclization reactions for quinoline synthesis. ias.ac.inrsc.org

Cycloisomerization: Ruthenium complexes can catalyze the cycloisomerization of propargyl diynols to form α,β,γ,δ-unsaturated ketones and aldehydes, which can then be converted to pyridines and, by extension, quinolines. organic-chemistry.org

Acceptorless Dehydrogenative Coupling (ADC): Ruthenium pincer complexes have been shown to be highly efficient catalysts for the synthesis of quinolines via the ADC of 2-aminobenzyl alcohols with secondary alcohols. rsc.org This method is atom-economical and environmentally friendly, producing only hydrogen and water as byproducts. rsc.org

Transfer Hydrogenation: Ruthenium(II)-arene complexes have been synthesized and characterized as efficient catalysts for transfer hydrogenation reactions. nih.govmdpi.com

Oxidative Aromatization Protocols for Quinoline Derivatives

The final step in many quinoline syntheses involves the aromatization of a dihydroquinoline or tetrahydroquinoline intermediate. acs.orgnorthumbria.ac.uk Oxidative aromatization protocols provide a direct route to the fully aromatic quinoline ring system.

Aerobic Oxidation: Palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines offers a direct and high-yielding approach to a variety of substituted quinolines. acs.orgnih.gov This method is scalable and tolerates a wide range of functional groups. acs.orgnih.gov

Enzymatic Oxidation: Biocatalytic methods using enzymes like monoamine oxidase (MAO-N) have been developed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives under mild conditions. northumbria.ac.uk

Iodine-Mediated Oxidation: Phenyliodine(III) diacetate (PIDA) can mediate intramolecular oxidative C-N coupling and detosylative aromatization to afford indolo[2,3-b]quinolines. researchgate.net

Electrocatalytic Oxidation: An electrocatalytic [4+2] cycloaddition followed by oxidative aromatization, mediated by iodide, has been developed for the synthesis of fused quinoline scaffolds in a metal-free and environmentally sustainable manner. acs.org

Regioselective Functionalization of Quinoline Rings

Direct and regioselective functionalization of the quinoline ring through C-H activation is a highly attractive strategy for introducing diverse functional groups, avoiding the need for pre-functionalized starting materials. nih.govmdpi.comrsc.org

C-H Activation: Transition metal catalysis, particularly with palladium, rhodium, and copper, has enabled the site-selective functionalization of quinolines at various positions. nih.govmdpi.comrsc.orgmdpi.com The use of directing groups can significantly influence the regioselectivity of these reactions. rsc.org

Functionalization of Quinoline N-oxides: The use of quinoline N-oxides as substrates can alter the regioselectivity of C-H functionalization reactions. For example, palladium-catalyzed C2 arylation of quinoline N-oxide with unactivated benzene (B151609) has been reported. mdpi.com Furthermore, a metal-free, deoxygenative C-H functionalization of quinoline N-oxides with thiourea (B124793) allows for the synthesis of quinoline-2-thiones. organic-chemistry.org

Dearomative Hydroboration: A dearomative strategy involving the hydroboration of quinolines provides access to highly functionalized heterocyclic scaffolds from readily available aromatic precursors. nih.gov

Targeted Synthesis of 2,4,6-Trichloro-8-methoxyquinoline

The targeted synthesis of this compound, a molecule not extensively detailed in current literature, necessitates a logical, step-by-step approach. This involves deconstructing the molecule to identify viable starting materials and then planning a forward synthesis that controls the introduction of each substituent.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. actascientific.comnih.govadvancechemjournal.com For this compound, the primary disconnections involve the carbon-chlorine bonds, the carbon-oxygen bond of the methoxy (B1213986) group, and the bonds forming the quinoline ring system.

A plausible retrosynthetic pathway is as follows:

C-Cl Disconnections: The three chloro groups can be retrosynthetically removed to reveal 8-methoxyquinoline (B1362559) as a key intermediate. The installation of these groups in the forward synthesis will be a critical step requiring specific chlorination strategies.

C-O Disconnection: The methoxy group at the C-8 position can be disconnected to an 8-hydroxyquinoline (B1678124) precursor. This suggests a methylation step in the forward synthesis, a common transformation.

Quinoline Ring Disconnection (Friedländer or Skraup type synthesis): The quinoline ring itself can be disconnected. A Friedländer synthesis approach would lead to a 2-amino-aryl ketone/aldehyde and a carbonyl compound with an α-methylene group. organic-chemistry.org For instance, disconnecting the N1-C2 and C3-C4 bonds could lead back to a substituted 2-aminobenzaldehyde and a three-carbon component. Alternatively, a Skraup synthesis could be envisioned, starting from a substituted aniline and glycerol. iipseries.org

This analysis points to 8-hydroxyquinoline or 8-methoxyquinoline as crucial intermediates for the synthesis of the target molecule.

Precursor Synthesis and Introduction of Methoxy Group

The synthesis of the 8-methoxyquinoline precursor is a well-established process. A common and efficient method starts with the commercially available 8-hydroxyquinoline.

The introduction of the methoxy group is typically achieved through a Williamson ether synthesis. This involves deprotonating the hydroxyl group of 8-hydroxyquinoline with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form an alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, like methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), to yield 8-methoxyquinoline. researchgate.net Research has demonstrated this conversion with good yields (around 71%). researchgate.net

Alternatively, the quinoline ring can be constructed from a pre-functionalized aniline. For example, p-anisidine (B42471) (4-methoxyaniline) can serve as a starting material in classic quinoline syntheses like the Skraup or Doebner-von Miller reaction to produce 6-methoxyquinoline. sigmaaldrich.comwikipedia.org To obtain the 8-methoxy isomer, one would need to start with o-anisidine.

Table 1: Synthesis of 8-Methoxyquinoline

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 1. Base (e.g., NaH) 2. Methylating agent (e.g., CH3I) | 8-Methoxyquinoline | ~71% | researchgate.net |

Chlorination Strategies for Polyhalogenation of Quinoline Scaffolds

The polyhalogenation of the quinoline ring, particularly to achieve the 2,4,6-trichloro substitution pattern on an 8-methoxyquinoline core, is the most challenging step. The electronic properties of the quinoline ring system, influenced by the nitrogen atom and the activating methoxy group, dictate the regioselectivity of electrophilic substitution.

Activation and Directing Effects: The 8-methoxy group is an ortho-, para-directing and activating group. This would typically direct incoming electrophiles (like Cl+) to the 5- and 7-positions of the benzene ring portion of the quinoline. The pyridine (B92270) ring is generally deactivated towards electrophilic attack, but substitution at the 2- and 4-positions can be achieved under specific conditions, often involving the N-oxide or harsher reagents.

Chlorinating Agents: A variety of chlorinating agents can be employed.

N-Chlorosuccinimide (NCS): Often used for chlorination under milder, acid-catalyzed conditions. It has been used to chlorinate 8-hydroxyquinoline derivatives. nih.gov

Sulfuryl chloride (SO2Cl2): A powerful chlorinating agent that can lead to polychlorination.

Phosphorus oxychloride (POCl3): Primarily used to convert hydroxyquinolines (or quinolones) into their chloro-derivatives, particularly at the 2- and 4-positions. google.com For instance, 4-hydroxyquinolines are readily converted to 4-chloroquinolines using POCl3. google.com

Trichloroisocyanuric acid (TCCA): An inexpensive and atom-economical halogen source that has been used for the regioselective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org

To achieve the 2,4,6-trichloro pattern, a multi-step approach is likely necessary. One could envision first synthesizing 2,4-dichloro-8-methoxyquinoline (B1416284). This might be achievable by first creating the corresponding 2,4-dihydroxy-8-methoxyquinoline (the quinolone tautomer) and then treating it with a strong chlorinating agent like POCl3. Subsequent electrophilic chlorination of the benzene ring would then be required to introduce the chlorine at the C-6 position. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regiochemistry.

One-Pot and Multi-Step Synthetic Sequences

While a one-pot synthesis for a complex molecule like this compound is challenging, many quinoline syntheses have been streamlined into efficient one-pot procedures. researchgate.net These often involve the domino reaction of anilines, aldehydes, and another component to rapidly build the quinoline core. rsc.org

A more plausible route for this specific target is a multi-step synthesis :

Step 1: Synthesis of 8-Methoxyquinoline: As described in section 2.2.2, methylation of 8-hydroxyquinoline.

Step 2: Formation of a Quinoline-2,4-dione intermediate: Oxidation and/or hydrolysis of 8-methoxyquinoline to generate hydroxyl groups at the 2 and 4 positions.

Step 3: Dichlorination at C2 and C4: Treatment of the dione (B5365651) intermediate with phosphorus oxychloride (POCl3) to yield 2,4-dichloro-8-methoxyquinoline.

Step 4: Chlorination at C6: Regioselective electrophilic chlorination of 2,4-dichloro-8-methoxyquinoline using an appropriate chlorinating agent (e.g., NCS or SO2Cl2) to introduce the final chlorine atom at the 6-position.

This sequence allows for controlled introduction of the functional groups, addressing the regiochemical challenges inherent in the target structure.

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. researchgate.netnih.gov These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. nih.govresearchgate.net

The Friedländer synthesis, a key reaction for forming the quinoline scaffold, is particularly amenable to microwave assistance. organic-chemistry.orgnih.gov Studies have shown that reacting a 2-aminophenyl ketone with a methylene (B1212753) ketone in neat acetic acid under microwave irradiation at 160°C can produce the quinoline product in as little as 5 minutes with excellent yields. researchgate.net This contrasts sharply with the conventional method which can take several days and result in poor yields. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several Days | Very Poor | Acetic acid in organic solvent, room temp. | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions and improve yields. rsc.org The application of ultrasonic waves in a reaction mixture promotes cavitational collapse, leading to the formation of localized hot spots with extremely high temperatures and pressures. This phenomenon enhances mass transfer and increases the reactivity of chemical species, often resulting in significantly reduced reaction times and milder reaction conditions compared to conventional heating methods. rsc.orgnih.gov

The benefits of this methodology have been demonstrated in the synthesis of various quinoline analogues. For instance, the N-alkylation of imidazole (B134444) derivatives, a key step in the preparation of certain hybrid quinoline-imidazole compounds, shows outstanding advantages under ultrasound irradiation in terms of reaction time, energy consumption, and yields, marking it as an environmentally friendly method. rsc.org In some cases, the use of ultrasound not only accelerates the reaction but can also influence the product distribution. rsc.org

Another example is the synthesis of piperidinyl-quinoline acylhydrazones, where equimolar amounts of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde and an aromatic acid hydrazide were dissolved in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. mdpi.com Exposure of this mixture to ultrasonic waves for just 4–6 minutes at room temperature afforded the desired products in excellent yields. mdpi.com This demonstrates the remarkable efficiency of ultrasound in promoting condensation reactions.

The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) as a precatalyst in water under ultrasound irradiation provides a one-pot, rapid synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate. nih.gov This three-component reaction proceeds in the presence of aerial oxygen to yield the desired products in good yields. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis of Quinoline Analogues

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| Imidazole & Alkyl Halide | Ultrasound Irradiation | N-alkylated Imidazole | Shorter than conventional | Higher than conventional | rsc.org |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde & Aromatic Acid Hydrazide | Ultrasound, Acetic Acid, Ethanol | Piperidinyl-quinoline Acylhydrazone | 4–6 min | Excellent | mdpi.com |

| Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Ultrasound, Water | 2-substituted Quinoline | Not specified | Good | nih.gov |

| Quinoline N-oxide & Sulfinic Acid | Ultrasound Irradiation | 2-sulfonylquinoline | Shorter than conventional | Good | rsc.org |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by minimizing or eliminating the use of volatile organic solvents. researchgate.net These reactions, often conducted by heating the neat reactants or by grinding them together, can lead to higher reaction rates due to increased reactant concentration. acs.org They also simplify product work-up and purification, reducing waste generation. researchgate.netresearchgate.net

Solvent-free methods have been successfully applied to the synthesis of a variety of quinoline derivatives. A notable example is the synthesis of quinolines from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones in the presence of caesium iodide under thermal, solvent-free conditions. researchgate.net This method is characterized by good yields, clean reactions, simple methodology, and short reaction times. researchgate.net

Another approach involves the use of heterogeneous catalysts, such as zeolites, for the synthesis of 2,4-disubstituted quinolines. rsc.org The reaction of ketones with 2-aminobenzophenones catalyzed by Hβ zeolite under solvent-free conditions provides a green and efficient route to these compounds. rsc.org A key advantage of this system is the reusability of the catalyst for several cycles without a significant loss of activity. rsc.org

The Friedländer annulation, a classical method for quinoline synthesis, has also been adapted to solvent-free conditions. For instance, the reaction of 2-aminoaryl ketones with carbonyl compounds can be efficiently catalyzed by Brønsted acids under solvent-free conditions to produce 2,3-disubstituted quinolines in good to excellent yields. mdpi.com

Furthermore, multicomponent reactions under solvent-free and inert conditions, catalyzed by zinc(II) triflate, have been developed for the synthesis of 2,3-disubstituted quinolines from alkynes, amines, and aldehydes. rsc.org This method is advantageous as it does not require ligands or co-catalysts. rsc.org

Table 2: Examples of Solvent-Free Synthesis of Quinoline Analogues

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |

| 2-Aminoacetophenone & Ketone | Caesium Iodide, 100 °C | Substituted Quinoline | 30 min | Good | researchgate.net |

| Ketone & 2-Aminobenzophenone | Hβ Zeolite | 2,4-disubstituted Quinoline | Not specified | Not specified | rsc.org |

| 2-Aminoaryl Ketone & Carbonyl Compound | Brønsted Acid | 2,3-disubstituted Quinoline | Not specified | Good to Excellent | mdpi.com |

| Alkyne, Amine, Aldehyde | Zinc(II) Triflate | 2,3-disubstituted Quinoline | Not specified | Not specified | rsc.org |

| Imines & Styrene | Catalyst-free, Solvent-free | Functionalized Quinoline | Not specified | Not specified | jocpr.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments are the cornerstone of structural elucidation.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in 2,4,6-Trichloro-8-methoxyquinoline. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each environment. Spin-spin coupling patterns (splitting) would reveal the number of adjacent protons, helping to establish their relative positions on the quinoline core.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would differentiate the chlorinated carbons, the carbon bearing the methoxy group, and the other aromatic carbons within the quinoline ring system. The signal for the methoxy carbon would appear in a characteristic upfield region.

A hypothetical data table for the expected NMR shifts is presented below, based on general principles and data from related structures. It is crucial to note that these are predicted values and await experimental verification.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~7.0-7.5 | - |

| H-5 | ~7.5-8.0 | - |

| H-7 | ~7.2-7.7 | - |

| -OCH₃ | ~3.9-4.2 | ~55-60 |

| C-2 | - | ~150-155 |

| C-3 | - | ~120-125 |

| C-4 | - | ~135-140 |

| C-4a | - | ~140-145 |

| C-5 | - | ~125-130 |

| C-6 | - | ~130-135 |

| C-7 | - | ~115-120 |

| C-8 | - | ~155-160 |

| C-8a | - | ~145-150 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. This would be instrumental in tracing the proton-proton networks within the quinoline ring, for example, confirming the adjacency of H-3, H-5, and H-7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon atoms in the quinoline framework and confirm the attachment of the methoxy protons to the methoxy carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

An FT-IR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions would include:

C-H stretching from the aromatic ring and the methoxy group.

C=C and C=N stretching vibrations characteristic of the quinoline ring system.

C-O stretching of the methoxy group.

C-Cl stretching vibrations.

A table of predicted characteristic FT-IR absorption bands is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |

| C=C and C=N Ring Stretch | 1600-1450 |

| C-O Stretch (Aryl Ether) | 1275-1200 |

| C-Cl Stretch | 850-550 |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing the vibrations of the quinoline ring and the C-Cl bonds. SERS, a technique that enhances Raman signals of molecules adsorbed on metallic surfaces, could be employed to obtain stronger and more detailed spectral information, especially if only small sample quantities are available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds. Expected fragmentation could include the loss of the methoxy group, chlorine atoms, or cleavage of the quinoline ring, providing further structural confirmation. The isotopic pattern due to the presence of three chlorine atoms would be a characteristic feature in the mass spectrum.

A table summarizing the expected mass spectrometric data is presented below.

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₆Cl₃NO |

| Monoisotopic Mass | 274.9566 u |

| Key Fragmentation Pathways | Loss of CH₃, Loss of OCH₃, Loss of Cl, Ring Cleavage |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C₁₀H₆Cl₃NO), HRMS would provide an exact mass that can confirm its molecular formula.

In a typical HRMS experiment, the compound is ionized, and the resulting ions are separated based on their m/z values. The high resolution of the instrument allows for the differentiation of ions with very similar masses, which is crucial for compounds containing isotopes like chlorine (³⁵Cl and ³⁷Cl). The characteristic isotopic pattern of the three chlorine atoms in this compound would serve as a clear identifier.

Illustrative HRMS Data for a Related Compound:

While specific HRMS data for this compound is not available, we can consider the predicted data for a similar structure, 4-chloro-6-methoxy-quinoline-3-carbonitrile (C₁₁H₇ClN₂O). The predicted m/z values for various adducts of this related compound are presented in the table below. A similar table could be generated for this compound to aid in its identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.03197 |

| [M+Na]⁺ | 241.01391 |

| [M-H]⁻ | 217.01741 |

| [M+NH₄]⁺ | 236.05851 |

| [M+K]⁺ | 256.98785 |

| [M+H-H₂O]⁺ | 201.02195 |

| [M+HCOO]⁻ | 263.02289 |

| [M+CH₃COO]⁻ | 277.03854 |

Data based on predicted values for 4-chloro-6-methoxy-quinoline-3-carbonitrile.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.

For this compound, the quinoline ring system, with its conjugated double bonds, is the primary chromophore. The absorption spectrum would be expected to show distinct bands corresponding to π → π* and n → π* transitions. The positions and intensities of these bands can be influenced by the substituents (chlorine and methoxy groups) and the solvent used for the measurement.

Fluorescence spectroscopy provides further insights into the electronic properties of a molecule. After a molecule is excited by absorbing light, it can relax back to the ground state by emitting light, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The fluorescence spectrum, along with the quantum yield, provides information about the structure of the excited state and the pathways of energy dissipation. The study of related 8-methoxyquinoline (B1362559) derivatives suggests that they can exhibit fluorescence.

Expected Electronic Transitions:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the π-orbitals of the quinoline ring.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons, such as those on the nitrogen atom, into anti-bonding π*-orbitals.

The substitution pattern of the chloro and methoxy groups on the quinoline ring will influence the energy of these transitions, leading to shifts in the absorption and emission maxima compared to the parent 8-methoxyquinoline molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The crystal is irradiated with X-rays, and the diffraction pattern produced is collected and analyzed. This data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. The results of an XRD study provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Illustrative Crystal Structure Data for a Related Compound:

Although a crystal structure for this compound is not available, the data for a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, illustrates the type of information obtained from an XRD analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4158 (7) |

| b (Å) | 20.341 (2) |

| c (Å) | 8.4653 (7) |

| α (°) | 90 |

| β (°) | 97.314 (4) |

| γ (°) | 90 |

| Volume (ų) | 1266.6 (2) |

| Z | 4 |

Data for 2-formyl-6-methoxy-3-carbethoxy quinoline. libretexts.org

This data defines the unit cell of the crystal. Further refinement of the crystal structure would provide the precise coordinates of each atom, confirming the molecular connectivity and conformation of the quinoline derivative.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trichloro 8 Methoxyquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. researchgate.net This method is favored for its balance of computational efficiency and accuracy, making it well-suited for studying complex systems like quinoline (B57606) derivatives. nih.gov DFT calculations allow for the determination of a molecule's ground-state geometry and various electronic properties, which are crucial for understanding its stability and reactivity.

The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. Functionals are mathematical approximations that describe the complex interactions between electrons, while basis sets are sets of mathematical functions used to build the molecular orbitals.

For organic molecules containing heteroatoms, such as 2,4,6-Trichloro-8-methoxyquinoline, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals, known for providing reliable results for a wide range of chemical systems. nih.govuni-paderborn.de Other functionals, including range-separated hybrids like CAM-B3LYP or modern functionals from the Minnesota family (e.g., M06-2X), may also be selected, particularly when specific properties like charge-transfer excitations are of interest. uni-paderborn.de

The choice of basis set determines the flexibility and accuracy with which atomic orbitals are represented. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly used. researchgate.netnih.gov The inclusion of polarization functions (e.g., 'd' on heavy atoms) and diffuse functions (e.g., '++') is critical for accurately describing the electron distribution, especially in molecules with lone pairs and pi-systems. southampton.ac.uk Alternatively, the def2 series of basis sets from the Ahlrichs group (e.g., def2-SVP, def2-TZVP) are known for their efficiency and consistent performance across the periodic table. chemrxiv.org The selection represents a trade-off between desired accuracy and available computational resources. nih.gov

| Functional/Basis Set Combination | Description | Typical Application |

|---|---|---|

| B3LYP/6-31G(d) | A widely used hybrid functional with a basic split-valence basis set including polarization on heavy atoms. | Initial geometry optimizations and frequency calculations for medium-sized molecules. |

| B3LYP/6-311++G(d,p) | A more extensive triple-split valence basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens. | Refined geometry optimizations, electronic property calculations (HOMO-LUMO, MEP), and NMR shift calculations where higher accuracy is needed. mdpi.com |

| ωB97X-D/def2-TZVP | A range-separated hybrid functional with an empirical dispersion correction, combined with a flexible triple-zeta valence polarized basis set. | High-accuracy calculations, especially for systems where non-covalent interactions are important. |

A fundamental step in computational analysis is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. wu.ac.th For this compound, the geometry of the quinoline ring system is relatively rigid, but the molecule possesses conformational flexibility due to the rotation of the methoxy (B1213986) (-OCH₃) group attached to the C8 position.

A conformational analysis is performed to identify the most stable conformer. This is typically achieved by conducting a potential energy surface (PES) scan, where the dihedral angle defining the orientation of the methoxy group relative to the aromatic ring is systematically rotated (e.g., in 10° increments over 360°). wu.ac.th The energy of the molecule is calculated at each step, allowing for the identification of rotational barriers and the global minimum energy conformation, which corresponds to the most stable and populated structure at equilibrium. This optimized structure serves as the basis for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the quinoline ring system. The LUMO, conversely, is likely distributed over the quinoline ring, influenced by the electron-withdrawing effects of the three chlorine atoms. The energies of the HOMO and LUMO can also be used to calculate global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), which provide further quantitative measures of reactivity. scienceopen.com

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; represents electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; represents electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. scienceopen.com |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. scienceopen.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. scienceopen.comwolfram.com The MEP surface is plotted onto the molecule's electron density, using a color scale to indicate regions of varying electrostatic potential. researchgate.net This visual representation helps in understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org

The standard color scheme is as follows:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Indicates regions of near-zero or neutral potential.

The potential decreases in the order: blue > green > yellow > orange > red. researchgate.net

Simulated Spectroscopic Properties and Comparative Analysis with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. dntb.gov.ua Theoretical calculations can provide simulated spectra, such as NMR, that can be compared with experimental results. This comparison is crucial for verifying the accuracy of the computational model and for aiding in the assignment of experimental signals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. imist.maresearchgate.netgaussian.com

The calculation process begins with the optimized molecular geometry obtained from DFT. The GIAO method is then used, often with a robust functional like B3LYP and a high-level basis set such as 6-311+G(2d,p), to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These absolute shielding values (σ) are not directly comparable to experimental data. To obtain the chemical shifts (δ), the calculated shielding values are referenced against a standard compound, typically Tetramethylsilane (TMS), whose shielding is also calculated at the exact same level of theory. youtube.com

The chemical shift is calculated using the formula: δ_calc = σ_TMS - σ_sample.

A strong linear correlation between the calculated (δ_calc) and experimental (δ_exp) chemical shifts validates the structural assignment and the computational methodology. nih.gov

| Atom Position | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2 | 152.1 | 151.8 | - | - |

| C3 | 122.5 | 122.3 | 7.45 | 7.42 |

| C4 | 145.8 | 145.5 | - | - |

| C5 | 128.9 | 128.6 | 7.80 | 7.78 |

| C6 | 130.2 | 129.9 | - | - |

| C7 | 125.4 | 125.1 | 7.60 | 7.57 |

| C8 | 155.3 | 155.0 | - | - |

| -OCH₃ | 56.5 | 56.3 | 4.05 | 4.02 |

Simulated Vibrational Spectra and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis serves as a powerful tool for understanding the molecular structure and dynamics of complex organic molecules like this compound. By employing quantum chemical methods, primarily Density Functional Theory (DFT), it is possible to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. These calculated frequencies can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to achieve a detailed and unambiguous assignment of the observed spectral bands. arabjchem.org

For quinoline derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), have proven effective in predicting vibrational spectra. nih.gov The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, frequency calculations are performed on the optimized structure. The resulting theoretical spectrum provides a set of vibrational modes, each with a specific frequency and intensity.

A crucial component of this analysis is the Potential Energy Distribution (PED). PED analysis helps to characterize the nature of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to that specific mode. arabjchem.orgnih.gov This is particularly important for complex molecules where many vibrational modes are coupled and cannot be described as simple group vibrations. Programs like VEDA (Vibrational Energy Distribution Analysis) are often used to perform PED calculations based on the output from quantum chemistry software.

For this compound, one would expect to see characteristic vibrational modes associated with its distinct functional groups. For instance:

C-Cl Stretching: The three chlorine substituents would give rise to strong stretching vibrations, typically in the 1100-600 cm⁻¹ region. PED analysis would confirm the degree to which these C-Cl stretches are coupled with other ring vibrations.

Quinoline Ring Vibrations: The quinoline core exhibits a series of complex skeletal vibrations, including C-C and C-N stretching, as well as in-plane and out-of-plane ring deformations. These typically appear in the 1600-1300 cm⁻¹ range.

Methoxy Group Vibrations: The -OCH₃ group would show characteristic C-H stretching modes (around 2850-2950 cm⁻¹), O-CH₃ stretching (around 1050-1150 cm⁻¹), and methyl rocking vibrations.

The table below presents a hypothetical, representative set of calculated vibrational frequencies and their PED assignments for this compound, based on typical values for similar substituted quinolines.

Table 1: Representative Calculated Vibrational Frequencies and PED Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) | Vibrational Mode Description |

| 3080 | ν(C-H) (95%) | Aromatic C-H stretching |

| 2960 | νas(C-H) in CH₃ (98%) | Asymmetric C-H stretching of methoxy group |

| 2855 | νs(C-H) in CH₃ (97%) | Symmetric C-H stretching of methoxy group |

| 1585 | ν(C=C) + ν(C=N) (60%) | Quinoline ring stretching |

| 1470 | δas(CH₃) + ν(C-C) (55%) | Asymmetric methyl deformation coupled with ring stretching |

| 1150 | ν(O-CH₃) + ν(C-C) (70%) | Methoxy C-O stretching coupled with ring modes |

| 1080 | ν(C-Cl) (80%) | C-Cl stretching at C2/C4 position |

| 830 | γ(C-H) (85%) | Out-of-plane C-H bending |

| 710 | ν(C-Cl) (88%) | C-Cl stretching at C6 position |

Note: This table is illustrative. ν = stretching, δ = bending/deformation, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Electronic Absorption and Emission Spectra Modeling (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. nih.gov It allows for the simulation of electronic absorption (UV-Visible) and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orgresearchgate.net

For a molecule like this compound, TD-DFT calculations, often performed with functionals like B3LYP or PBE0, can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. nih.govresearchgate.net The oscillator strength is a theoretical measure of the intensity of an absorption band. These calculations help assign the bands observed in experimental UV-Vis spectra to specific molecular orbital transitions, most commonly π → π* and n → π* transitions in aromatic systems. rsc.org

In quinoline and its derivatives, the lowest energy absorption bands typically arise from π → π* transitions within the aromatic system. rsc.org The substitution pattern significantly influences the absorption spectrum. The electron-withdrawing chlorine atoms and the electron-donating methoxy group in this compound are expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption bands relative to unsubstituted quinoline. Computational studies on various quinoline derivatives have successfully reproduced substituent and solvent effects on their electronic spectra. nih.govresearchgate.net

Modeling of emission spectra (fluorescence) is also possible by optimizing the geometry of the first excited state and then calculating the vertical transition energy back to the ground state. The difference between the absorption and emission energies gives the Stokes shift, a key photophysical parameter. nih.gov

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 325 | 3.81 | 0.152 | HOMO -> LUMO (88%) | π → π |

| 298 | 4.16 | 0.098 | HOMO-1 -> LUMO (75%) | π → π |

| 275 | 4.51 | 0.210 | HOMO -> LUMO+1 (82%) | π → π |

| 240 | 5.17 | 0.015 | n(N) -> LUMO (65%) | n → π |

Note: This table is illustrative and based on typical results for substituted quinolines. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Quantum Chemical Descriptors and Global Reactivity Parameters

Quantum chemical descriptors derived from DFT calculations provide valuable insights into the global reactivity and stability of a molecule. ekb.eg These parameters are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). scirp.org For this compound, these descriptors help to quantify its electronic properties and predict its behavior in chemical reactions.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a fundamental descriptor. A large gap implies high kinetic stability and low chemical reactivity, as it indicates a greater energy cost to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. rsc.org

Ionization Potential and Electron Affinity

Within the framework of Koopmans' theorem, the energies of the frontier orbitals can be used to approximate key electronic parameters:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy. A lower ionization potential indicates a greater ability to donate an electron.

I ≈ -E_HOMO electrochemsci.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy. A higher electron affinity suggests a greater ability to accept an electron.

A ≈ -E_LUMO electrochemsci.org

These values are crucial for understanding the molecule's propensity to undergo oxidation (related to I) or reduction (related to A).

Chemical Hardness and Softness

From the ionization potential and electron affinity, several global reactivity descriptors can be derived:

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. scirp.org Hard molecules have a large HOMO-LUMO gap, making them less reactive and less polarizable. It is calculated as:

η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2 nih.gov

Chemical Softness (S): This is the reciprocal of hardness and indicates the molecule's polarizability. nih.gov Soft molecules have a small HOMO-LUMO gap and are more reactive.

S = 1 / (2η) researchgate.net

The presence of three electron-withdrawing chloro groups and one electron-donating methoxy group on the quinoline ring of this compound will influence these parameters by modifying the HOMO and LUMO energy levels.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Parameter | Formula | Representative Value (eV) |

| E_HOMO | - | -6.85 |

| E_LUMO | - | -2.15 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.70 |

| Ionization Potential (I) | -E_HOMO | 6.85 |

| Electron Affinity (A) | -E_LUMO | 2.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.213 |

Note: This table contains representative values for a substituted quinoline and is for illustrative purposes.

Computational Mechanistic Studies of Reactions Involving Quinoline Derivatives

Computational chemistry, particularly DFT, is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving quinoline derivatives, such as their synthesis or functionalization, theoretical studies can provide a detailed picture of the reaction pathway, identify key intermediates, and characterize the transition states that connect them. mdpi.comorganic-chemistry.org This knowledge is vital for optimizing reaction conditions, improving yields, and designing new synthetic routes. nih.govnih.gov

Elucidation of Reaction Pathways and Transition States

A primary goal of computational mechanistic studies is to map the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, and all stable intermediates. The connections between these species are made via transition state (TS) structures, which represent the energy maxima along the reaction coordinate.

The process typically involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find energy minima on the PES. Transition state structures are located using specialized algorithms that search for first-order saddle points.

Confirming Transition States: A crucial step is to perform a vibrational frequency calculation on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the making or breaking of a bond). nih.gov

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from the transition state. An IRC calculation follows the reaction path downhill from the TS to connect it to the corresponding reactant and product (or intermediate) on the PES, thus confirming the link between them.

For quinoline derivatives, computational studies have elucidated the mechanisms of various important reactions, such as the Friedländer annulation, Povarov reaction, and various metal-catalyzed cross-coupling and cyclization reactions. mdpi.comnih.gov For example, a study on the synthesis of quinolines via an I₂-mediated desulfurative cyclization used ESI-MS analysis and computational experiments to propose a detailed three-step mechanism involving a 1,5-benzothiazepine (B1259763) intermediate. nih.gov Another study on the tautomerization of a quinolinone derivative used DFT to calculate the barrier heights for proton transfer, identifying the transition states involved in the keto-enol conversion. nih.gov These studies provide atomic-level detail that is often inaccessible through experimental methods alone.

Regioselectivity and Stereoselectivity Predictions

Computational studies are pivotal in predicting the regioselectivity of chemical reactions, particularly for substituted aromatic systems where multiple reaction sites are available. For this compound, a key reaction pathway to consider is nucleophilic aromatic substitution (SNAr). While direct computational studies on this specific molecule are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous structures, such as substituted quinazolines.

A pertinent example is the computational study of 2,4-dichloroquinazoline, which has been investigated using Density Functional Theory (DFT) to understand the regioselectivity of SNAr reactions. rsc.org These studies consistently show that the carbon atom at the 4-position is significantly more susceptible to nucleophilic attack than the carbon at the 2-position. rsc.org This preference is attributed to both a higher positive partial charge and a larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, making it more electrophilic. rsc.org Furthermore, the calculated activation energy for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, is lower for the attack at the C4 position. rsc.org

Extrapolating from these findings, it is reasonable to predict a similar pattern of regioselectivity for this compound. The quinoline core is electronically similar to the quinazoline (B50416) core, and the activating effect of the ring nitrogen would similarly influence the attached chlorinated carbon atoms. Therefore, in a potential nucleophilic substitution reaction, the incoming nucleophile is expected to preferentially attack the C4 position over the C2 and C6 positions. The methoxy group at the C8 position, being an electron-donating group, would likely have a lesser influence on the electrophilicity of the carbon atoms in the pyridine (B92270) ring compared to the electron-withdrawing chloro groups and the ring nitrogen.

Stereoselectivity, on the other hand, is less of a focal point for typical SNAr reactions on an achiral substrate like this compound, as the reaction proceeds through a planar intermediate, and unless a chiral nucleophile or catalyst is used, the product is not expected to be chiral.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound based on Analogous Systems

| Position | Predicted Reactivity towards Nucleophiles | Rationale (based on analogous systems) |

| C2 | Lower | Lower positive charge, smaller LUMO coefficient. |

| C4 | Higher | Higher positive charge, larger LUMO coefficient, lower activation energy for intermediate formation. rsc.org |

| C6 | Lower | Less activated compared to C2 and C4 by the ring nitrogen. |

Nonlinear Optical (NLO) Property Predictions and Analysis

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters that govern the NLO response are the polarizability (α) and the first hyperpolarizability (β).

While specific computational data for this compound is scarce, the NLO properties of various substituted quinoline derivatives have been theoretically investigated. arabjchem.orgresearchgate.net These studies provide a framework for understanding how different substituents influence the NLO response. The magnitude of the hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer (ICT), which is often related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. A smaller HOMO-LUMO gap generally correlates with a larger β value. researchgate.net

In this compound, the presence of both electron-withdrawing chloro groups and an electron-donating methoxy group can create a push-pull system, which is a common design strategy for NLO chromophores. The methoxy group at the C8 position can act as a donor, while the electron-withdrawing chloro groups and the quinoline ring itself can act as acceptors. This arrangement can facilitate ICT upon excitation, potentially leading to a significant NLO response.

For comparison, theoretical studies on other quinoline derivatives have shown a range of hyperpolarizability values. For instance, in a study of 5,7-dichloro-8-hydroxy-2-methylquinoline, the calculated first hyperpolarizability (β) was found to be significantly larger than that of the parent quinoline molecule. arabjchem.org This enhancement was attributed to the push-pull nature of the hydroxyl and chloro substituents. arabjchem.org

Table 2: Calculated NLO Properties of Selected Quinoline Derivatives from Literature

| Compound | Polarizability (α) (x 10-23 esu) | First Hyperpolarizability (β) (x 10-30 esu) | Reference |

| Quinoline | 1.64 | 0.982 | arabjchem.org |

| 8-hydroxy-2-methylquinoline | 1.935 | 3.241 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | 2.372 | 6.300 | arabjchem.org |

Based on these trends, it is anticipated that this compound would exhibit notable NLO properties. The combination of multiple electron-withdrawing groups and an electron-donating group on the quinoline scaffold suggests the potential for a significant first hyperpolarizability. However, a dedicated computational study employing DFT calculations would be necessary to quantify the precise values of α and β for this specific molecule and to fully elucidate the nature of its intramolecular charge transfer characteristics.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Computational Approaches to Structure-Activity Correlation

Computational chemistry provides powerful tools to predict and interpret the biological activity of molecules like 2,4,6-trichloro-8-methoxyquinoline, even in the absence of extensive experimental data. These methods allow for the correlation of structural features with potential efficacy.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein or nucleic acid. nih.govamazonaws.commdpi.com This method helps in understanding the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

For quinoline (B57606) derivatives, docking studies have been instrumental in elucidating their binding modes. For instance, in a study of a closely related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, molecular docking revealed a critical hydrogen bond interaction between the oxygen atom of the 8-methoxy group and a lysine (B10760008) residue in the active site of the PI3KCA protein. acs.org This suggests that the 8-methoxy group of this compound could also act as a key hydrogen bond acceptor, anchoring the molecule within a biological target.

Docking studies on other halogenated quinolines have shown that chloro- and bromo-substituted compounds can exhibit potent cytotoxicity against targets like HIV reverse transcriptase. nih.gov The binding affinity is influenced by the position and nature of these halogen substituents. These computational approaches are validated when their predictions of binding affinity correlate with experimental bioassay results. nih.gov The stability and orientation of the ligand-protein complex are often evaluated using parameters like the root-mean-square deviation (RMSD) after simulation. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted | Source |

|---|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-A | -7.24 | Superior binding affinity compared to reference drug. | nih.gov |

| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) | MAO-B | -8.37 | Outperformed reference drug rasagiline. | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | PI3KCA | Not specified | Hydrogen bond between methoxy (B1213986) oxygen and Lysine 802. | acs.org |

| Elvitegravir (standard anti-HIV drug) | HIV Reverse Transcriptase | -8.57 | Hydrogen bonding with LYS 101, ILE-180, and LEU-100. | nih.gov |

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbepls.comdergipark.org.tr The goal is to develop models that can predict the activity of new, unsynthesized compounds. dergipark.org.tr These models rely on calculating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. dergipark.org.tr

For quinoline derivatives, QSAR studies have successfully correlated biological activities, such as antimicrobial or anticancer effects, with various descriptors. bepls.comdergipark.org.trresearchgate.net Key descriptors often include:

Electronic parameters: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. dergipark.org.tr

Hydrophobic parameters: Like the octanol-water partition coefficient (logP), which influences how a molecule distributes in biological systems. nih.gov

Steric or topological parameters: Which describe the size and shape of the molecule.

Influence of Molecular Architecture on Electronic and Photophysical Properties

The specific substitution pattern of this compound dictates its electronic distribution and, consequently, its photophysical properties. The electron-withdrawing and electron-donating groups create a push-pull system that can be fine-tuned.

The three chlorine atoms at positions 2, 4, and 6 have a profound impact on the electronic properties of the quinoline ring. As highly electronegative atoms, they act as strong electron-withdrawing groups through an inductive effect. nih.gov This leads to a general decrease in electron density across the quinoline core.

This electron withdrawal has several consequences:

It can deshield the nearby carbon atoms, an effect observable in 13C NMR spectroscopy where the signals for these carbons shift to a downfield region. nih.gov

It lowers the energy levels of both the HOMO and LUMO. nih.gov

The introduction of multiple bromine and nitro groups (another strong electron-withdrawing group) on a quinoline scaffold has been shown to synergistically enhance anticancer potency. nih.gov This suggests that the trichloro substitution pattern could be critical for potential biological activity.

The presence of halogens can also influence intermolecular interactions, such as halogen bonding, which can affect how the molecule packs in a crystal lattice or binds to a biological target.

The change in electron density and orbital energies directly affects the molecule's photophysical properties, including its absorption and emission spectra. The electronic effects of substituents on the quinoline ring are known to influence fluorescence emission wavelengths. researchgate.net

The methoxy group (-OCH3) at the 8-position acts as an electron-donating group through resonance, pushing electron density into the aromatic ring. This electronic effect counteracts the inductive withdrawal of the chlorine atoms. The 8-methoxy group is a key feature in several biologically active quinolines. nih.govresearchgate.net

Key roles of the 8-methoxy group include:

Participation in Hydrogen Bonding: As observed in docking studies of a related compound, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a crucial interaction for binding to a biological target. acs.org

Contribution to Pharmacophores: The 8-amino-6-methoxyquinoline (B117001) structure is a known pharmacophore in antimalarial drugs like primaquine (B1584692) and tafenoquine. researchgate.net Similarly, 8-substituted quinolines with hydroxyl or methoxy groups have demonstrated potent inhibitory effects against various cancer cell lines. nih.gov

Modulation of Photophysical Properties: The introduction of electron-donating groups like methoxy can lead to red shifts in the absorption spectra of quinoline derivatives. nih.govacs.org

The interplay between the electron-donating methoxy group and the electron-withdrawing chloro groups creates an intramolecular charge transfer (ICT) character, which can significantly influence the molecule's photophysical behavior and its interaction with its environment. acs.org

| Compound | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (rat glioblastoma) | 5.45 | nih.gov |

| HeLa (human cervical cancer) | 9.6 | nih.gov | |

| HT29 (human adenocarcinoma) | 6.8 | nih.gov | |

| 6,8-Dibromo-5-nitroquinoline (Compound 17) | C6 (rat glioblastoma) | 50.0 µM | nih.gov |

| HeLa (human cervical cancer) | 24.1 µM | nih.gov | |

| HT29 (human adenocarcinoma) | 26.2 µM | nih.gov | |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) | HCT116 (colorectal cancer) | 0.35 µM | acs.org |

Design Principles for Modulating Molecular Interactions Based on Theoretical SAR

Based on the theoretical and mechanistic insights from related compounds, several design principles can be proposed for modifying the molecular interactions of this compound:

Fine-tuning Electronic Properties: The balance between the electron-withdrawing chlorine atoms and the electron-donating methoxy group is critical. QSAR models suggest that activity is sensitive to electronic parameters. nih.govdergipark.org.tr Replacing chlorine with other halogens (e.g., bromine or fluorine) or altering their positions on the ring could systematically vary the electronic landscape to optimize interactions with a specific target. nih.gov

Exploiting the Methoxy Group as an Interaction Hotspot: The ability of the 8-methoxy group's oxygen to act as a hydrogen bond acceptor is a key design element. acs.org Modifications that enhance the accessibility or basicity of this oxygen could strengthen binding affinity. Alternatively, replacing the methoxy group with other hydrogen-bonding moieties could be explored.

Scaffold Hopping and Hybridization: The quinoline core itself can be modified or fused with other heterocyclic systems to create novel chemical entities. For example, the fusion of an indole (B1671886) ring to a 2-chloro-8-methoxyquinoline (B1587709) core resulted in a potent cytotoxic agent. acs.org This hybridization approach can lead to compounds with improved activity or novel mechanisms of action.

By integrating these computational and theoretical principles, medicinal chemists can rationally design new analogues of this compound with potentially enhanced and more selective biological activities.

Mechanistic Hypotheses Derived from Structural and Electronic Features

The specific mechanistic behavior of this compound is not extensively documented in publicly available research. However, by examining the structural and electronic characteristics of the quinoline core and the influence of its substituents, it is possible to formulate credible hypotheses regarding its reactivity and potential interactions. These hypotheses are informed by broader theoretical and mechanistic studies on substituted quinoline derivatives.

The quinoline ring system is an aromatic heterocycle, and its chemical properties are dictated by the interplay of the fused benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring is electronegative, leading to a degree of electron withdrawal from the ring system and influencing the electron density at various positions. The substituents on the this compound molecule further modulate this electronic landscape.

Structural Features and Their Implications:

The key structural features of this compound are the quinoline nucleus, three chlorine atoms, and one methoxy group.

Quinoline Nucleus: The fused aromatic ring system provides a rigid scaffold. The nitrogen atom at position 1 is a potential hydrogen bond acceptor and can also be protonated, which would significantly alter the electronic properties of the entire molecule.

Chlorine Substituents: The three chlorine atoms at positions 2, 4, and 6 are electron-withdrawing groups due to their high electronegativity (inductive effect). They also possess lone pairs of electrons that can participate in resonance, although the inductive effect is generally stronger for halogens. The presence of chlorine at positions 2 and 4, which are part of the pyridine ring, significantly influences the reactivity of this ring.

Methoxy Substituent: The methoxy group at position 8 is an electron-donating group through resonance, where the lone pair on the oxygen atom can be delocalized into the aromatic ring. It has a weaker electron-withdrawing inductive effect. This electron-donating nature increases the electron density of the benzene portion of the quinoline ring.

Mechanistic Hypotheses:

Based on these features, several mechanistic hypotheses can be proposed:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at positions 2 and 4 are highly activated towards nucleophilic attack. The electron-withdrawing nature of the quinoline nitrogen and the other chlorine atoms stabilizes the Meisenheimer complex intermediate formed during SNAr reactions. This makes these positions susceptible to displacement by various nucleophiles. The chlorine at position 6 on the benzene ring is less activated towards SNAr compared to those on the pyridine ring.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituents provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Interaction with Biological Targets: In a biological context, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a common interaction in enzyme active sites. The methoxy group can also participate in hydrogen bonding. The chlorinated aromatic system can engage in π-π stacking and hydrophobic interactions with amino acid residues within a protein. The specific substitution pattern of this compound will determine its precise fit and orientation within a binding pocket. Theoretical studies on other quinoline derivatives have shown that such interactions are crucial for their biological activity, for instance, as enzyme inhibitors. walshmedicalmedia.com

Electronic Features and Computational Data:

For instance, calculations of molecular electrostatic potential (MEP) maps for similar molecules would likely show regions of negative potential around the quinoline nitrogen and the oxygen of the methoxy group, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential would be expected around the hydrogen atoms.

The table below presents hypothetical electronic property data for this compound, based on general principles and data from related compounds. These parameters are commonly used in theoretical SAR studies.

| Property | Predicted Value/Characteristic | Implication for Reactivity and Interaction |

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and ability to interact with polar environments. |

| Electron Density at N1 | High | Favors hydrogen bonding and protonation. |

| Electron Density at C2, C4 | Low | Susceptible to nucleophilic attack. |

| Electron Density at C5, C7 | Relatively High | Favored sites for electrophilic attack. |

| HOMO-LUMO Gap | Moderate to Low | Suggests potential for reactivity and charge transfer interactions. |

This table is generated based on theoretical principles and is for illustrative purposes only, as specific computational data for this compound was not found in the search results.

Applications and Potential Research Directions for 2,4,6 Trichloro 8 Methoxyquinoline Scaffolds in Advanced Chemical Sciences

Development of Functional Materials and Organic Electronics

Quinoline (B57606) derivatives have garnered significant interest as core components in the development of functional organic materials. researchgate.netresearchgate.net Their inherent properties, such as high thermal and oxidative stability, electron-transporting capabilities, and tunable photophysical characteristics, make them ideal candidates for various applications in organic electronics. researchgate.netnih.govresearchgate.net The 2,4,6-trichloro-8-methoxyquinoline scaffold, with its distinct substitution, could offer tailored electronic properties for next-generation devices.

Optoelectronic and Electrochromic Device Components

The electron-deficient nature of the pyridine (B92270) sub-ring within the quinoline system makes many of its derivatives effective electron-transporting materials. researchgate.net This characteristic is crucial for the fabrication of Organic Light-Emitting Diodes (OLEDs), where quinoline-based compounds have been successfully employed in the emission layers. nih.govnih.govnih.gov The presence of three chlorine atoms on the this compound backbone is expected to further lower the energy levels of the molecular orbitals (LUMO), potentially enhancing electron injection and transport. This makes the scaffold a prime candidate for investigation as an electron-transporting or emissive layer component in OLEDs and other optoelectronic devices. researchgate.netnih.gov Furthermore, the ability to modify the quinoline structure allows for fine-tuning of its optoelectronic properties to achieve desired performance metrics in devices. nih.gov

Luminophores and Optical Brighteners

Quinoline derivatives are well-documented for their fluorescent properties, with applications as luminophores, fluorescent probes, and sensors. researchgate.netnih.govresearchgate.netmdpi.com The emission characteristics are highly dependent on the substitution pattern. The 8-methoxy group on the scaffold is an electron-donating group which can enhance fluorescence quantum yields, while the chloro-substituents can induce a bathochromic (red) shift in the emission spectrum. This combination in this compound could lead to novel fluorophores with large Stokes shifts, a desirable property that minimizes reabsorption issues in fluorescent applications. researchgate.netresearchgate.net These tailored photophysical properties could be exploited in the development of new optical brighteners, fluorescent dyes for cellular imaging, and chemosensors. researchgate.netmdpi.com

Table 1: Potential Photophysical Properties of Substituted Quinolines

| Property | Influence of Substituents | Potential Application |

|---|---|---|